molecular formula C15H24 B1240719 Germacrene a

Germacrene a

Cat. No. B1240719
M. Wt: 204.35 g/mol
InChI Key: XMRKUJJDDKYUHV-DFSVIBJJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(+)-germacrene A is a germacrene A. It is an enantiomer of a (-)-germacrene A.

Scientific Research Applications

  • Conformational Analysis and Characterization :

    • Germacrene A, significant in sesquiterpene biosynthesis, was isolated and characterized, revealing its existence as three conformational isomers. This study contributes to our understanding of its flexible cyclodecadiene ring structure (Faraldos et al., 2007).
  • Chemistry and Isotope Labeling :

    • Research on Germacrene A's NMR characterization and its stereochemical course of the Cope rearrangement to β-elemene enhances our understanding of its chemical properties (Rinkel & Dickschat, 2019).
  • Biochemical Conservation and Evolution :

    • Germacrene A oxidase (GAO) in Asteraceae plants was studied, revealing its role in converting Germacrene A to Germacrene A acid, which is crucial for understanding the evolution and biochemical pathways in plant species (Nguyen et al., 2010).
  • Role as a Precursor in Sesquiterpene Biosynthesis :

    • Germacrene A is identified as a product of aristolochene synthase-mediated conversion, elucidating its role as a precursor in the biosynthesis of various sesquiterpenes (Calvert et al., 2002).
  • Chemoenzymatic Preparation of Germacrene Analogues :

    • The chemoenzymatic approach to generating novel germacrenes using plant enzymes suggests potential applications in biological studies and the production of valuable volatiles (Cascón et al., 2012).
  • Improved Production in Engineered Yeast :

    • Enhancing the production of Germacrene A in Saccharomyces cerevisiae demonstrates the feasibility of microbial platforms for producing this important precursor, paving the way for more efficient production methods (Zhang et al., 2021).
  • Protein Engineering for High Productivity :

    • Engineering of Germacrene A synthase from Lactuca sativa and its application in E. coli indicates a promising method for industrial production, highlighting the potential of protein engineering in sesquiterpene production (Chen et al., 2022).
  • Molecular Cloning and Bacterial Expression :

    • The cloning and expression of Germacrene A synthase from Crepidiastrum sonchifolium in E. coli enhances our understanding of its biosynthesis and could lead to new applications in medicinal plant research (Ren et al., 2006).
  • Novel Olfactory Ligands via Terpene Synthases :

    • The creation of novel olfactory ligands by manipulating the enzyme synthesizing germacrene D, an olfactory ligand, points to new applications in fragrance and flavor industries (Touchet et al., 2015).

properties

Product Name

Germacrene a

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

IUPAC Name

(1E,5E,8R)-1,5-dimethyl-8-prop-1-en-2-ylcyclodeca-1,5-diene

InChI

InChI=1S/C15H24/c1-12(2)15-10-8-13(3)6-5-7-14(4)9-11-15/h6,9,15H,1,5,7-8,10-11H2,2-4H3/b13-6+,14-9+/t15-/m1/s1

InChI Key

XMRKUJJDDKYUHV-DFSVIBJJSA-N

Isomeric SMILES

C/C/1=C\CC/C(=C/C[C@@H](CC1)C(=C)C)/C

Canonical SMILES

CC1=CCCC(=CCC(CC1)C(=C)C)C

synonyms

germacrene A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Germacrene a
Reactant of Route 2
Germacrene a
Reactant of Route 3
Germacrene a
Reactant of Route 4
Germacrene a
Reactant of Route 5
Germacrene a
Reactant of Route 6
Germacrene a

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.